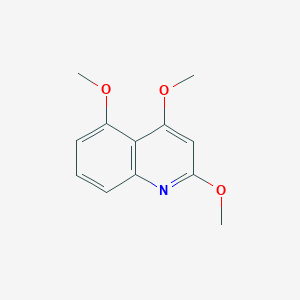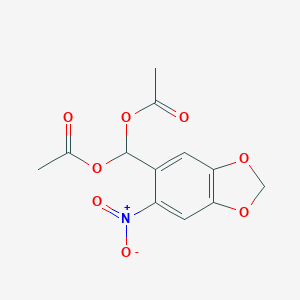![molecular formula C18H11Cl3N2O3 B289279 N-{2,4-dichloro-6-[(4-chloroanilino)carbonyl]phenyl}-2-furamide](/img/structure/B289279.png)
N-{2,4-dichloro-6-[(4-chloroanilino)carbonyl]phenyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2,4-dichloro-6-[(4-chloroanilino)carbonyl]phenyl}-2-furamide, commonly known as DCACF, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCACF belongs to the class of furamide compounds and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of DCACF is not fully understood. However, it has been proposed that DCACF exerts its biological effects by inhibiting the activity of specific enzymes or proteins. For example, DCACF has been found to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression. DCACF has also been shown to inhibit the activity of proteasomes, which are responsible for the degradation of intracellular proteins.
Biochemical and Physiological Effects
DCACF has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the replication of viruses and fungi, and modulate the activity of enzymes and proteins involved in various cellular processes. DCACF has also been found to exhibit anti-inflammatory and antioxidant activities.
Avantages Et Limitations Des Expériences En Laboratoire
DCACF has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high yields and purity. DCACF is also stable under a range of conditions, making it suitable for use in various experimental settings. However, DCACF has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on DCACF. One area of interest is the development of DCACF-based fluorescent probes for the detection of metal ions in biological samples. Another area of research is the investigation of the potential use of DCACF as a therapeutic agent for the treatment of cancer, viral infections, and fungal infections. Additionally, further studies are needed to fully understand the mechanism of action of DCACF and its potential applications in various fields of scientific research.
Conclusion
DCACF is a chemical compound that has been extensively studied for its potential applications in scientific research. It exhibits a range of biochemical and physiological effects and has been found to have potential uses in various fields, including cancer research, antiviral and antifungal therapy, and metal ion detection. Despite its potential, further studies are needed to fully understand the mechanism of action of DCACF and its limitations for use in lab experiments.
Méthodes De Synthèse
The synthesis of DCACF involves the reaction of 2,4-dichloro-6-nitrophenylamine with 4-chlorobenzoyl chloride in the presence of triethylamine and pyridine. The resulting intermediate is then reacted with furfurylamine to yield DCACF. The synthesis process has been optimized to obtain high yields of pure DCACF.
Applications De Recherche Scientifique
DCACF has been widely used in scientific research due to its potential applications in various fields. It has been found to exhibit anticancer, antiviral, and antifungal activities. DCACF has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples. Additionally, DCACF has been used as a reagent for the determination of amino acids and peptides in biological samples.
Propriétés
Formule moléculaire |
C18H11Cl3N2O3 |
|---|---|
Poids moléculaire |
409.6 g/mol |
Nom IUPAC |
N-[2,4-dichloro-6-[(4-chlorophenyl)carbamoyl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H11Cl3N2O3/c19-10-3-5-12(6-4-10)22-17(24)13-8-11(20)9-14(21)16(13)23-18(25)15-2-1-7-26-15/h1-9H,(H,22,24)(H,23,25) |
Clé InChI |
PKKGPSINZFMZBG-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(=O)NC2=C(C=C(C=C2C(=O)NC3=CC=C(C=C3)Cl)Cl)Cl |
SMILES canonique |
C1=COC(=C1)C(=O)NC2=C(C=C(C=C2Cl)Cl)C(=O)NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{6-[(Acetyloxy)methyl]-1,3-benzodioxol-5-yl}methyl acetate](/img/structure/B289197.png)


![N-{2-[4-(benzyloxy)phenyl]ethyl}-2-phenylacetamide](/img/structure/B289206.png)


![2-(3-methoxyphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B289211.png)
![5-[(3,4-dimethoxybenzoyl)amino]-N-(2-furylmethyl)-N-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B289212.png)
![5-[(3,4-dimethoxybenzoyl)amino]-N,N-diethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B289213.png)

![N-(1-(2-chlorophenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide](/img/structure/B289216.png)
![N-(1-(2-chlorophenyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide](/img/structure/B289218.png)
![methyl 4-({[1-(3,4-dimethylphenyl)-5-(2-furoylamino)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B289221.png)